molecular formula C14H12ClF3N2OS B2841998 N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide CAS No. 338793-22-9

N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide

Cat. No. B2841998
CAS RN: 338793-22-9
M. Wt: 348.77
InChI Key: YKCSZJDOGLOBFD-UHFFFAOYSA-N
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Description

“N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide” is a complex organic compound. It is related to a class of compounds known as triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of related compounds involves various methods including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The synthesis of N-[(1 R)-1-(4-chlorophenyl)ethyl]-cyanamide was achieved by electrophilic cyanation of commercially available ( R )-4-chloro- α -methylbenzylamine with cyanogen bromide in diethyl ether .


Molecular Structure Analysis

The molecular structure of “N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide” is complex. It likely contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic, meaning they have a cyclic ring of atoms with a stabilization resulting from the delocalization of π electrons .


Chemical Reactions Analysis

The chemical reactions involving “N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide” are likely complex and varied. For example, related compounds have been involved in reactions such as catalytic protodeboronation of pinacol boronic esters .

Scientific Research Applications

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidines, closely related to the thiazole carboxamides, have been investigated for their molluscicidal properties, particularly against the intermediate host of schistosomiasis, B. alexandrina snails. This research highlights the potential environmental applications of these compounds in controlling snail populations to combat schistosomiasis (El-bayouki & Basyouni, 1988).

Anticancer Activity

A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which share structural similarities with the compound , have been synthesized and evaluated for their anticancer activity against various cancer cell lines. This research underscores the potential therapeutic applications of thiazole carboxamide derivatives in cancer treatment (Cai et al., 2016).

Synthetic Methodology

The development of synthetic methodologies for thiazole carboxamides is crucial for exploring their applications further. One study describes a one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates, showcasing the versatility and efficiency of synthetic approaches in accessing thiazole carboxamide derivatives (Yavari et al., 2009).

Nematocidal Evaluation

Investigations into the biological activities of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, a related chemical family, revealed their potential as nematocidal agents. This highlights the broader pesticidal applications of thiazole carboxamides and related compounds in agricultural settings (Zhao et al., 2017).

Antimicrobial Agents

Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities, contributing to the ongoing search for new antimicrobial agents. This aspect of thiazole carboxamide research demonstrates their potential in developing treatments against resistant microbial strains (Mayhoub et al., 2011).

properties

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N2OS/c1-7(9-3-5-10(15)6-4-9)19-13(21)11-12(14(16,17)18)20-8(2)22-11/h3-7H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCSZJDOGLOBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC(C)C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide

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